molecular formula C13H12ClNO2 B7459826 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide

4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide

Cat. No. B7459826
M. Wt: 249.69 g/mol
InChI Key: JPCSGJHDCQEMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide, also known as CHDMNC, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of naphthalene and has a molecular weight of 271.74 g/mol.

Mechanism of Action

The mechanism of action of 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately causes cell death.
Biochemical and Physiological Effects:
4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide has been found to have a cytotoxic effect on cancer cells, leading to their death. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a cost-effective compound for research studies. However, one of the limitations of using 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide is its low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide. One potential area of study is the development of new drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide and its interactions with other proteins and enzymes. Additionally, further research is needed to explore the potential applications of 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide in the treatment of inflammatory diseases and other conditions.
In conclusion, 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide is a synthetic organic compound that has potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide in the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide involves the reaction of 4-chloro-1-naphthol with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide has been used in various research studies due to its potential applications in the field of medicinal chemistry. It has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of prostate cancer. Additionally, 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide has been used in the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-15(2)13(17)10-7-11(14)8-5-3-4-6-9(8)12(10)16/h3-7,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCSGJHDCQEMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide

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